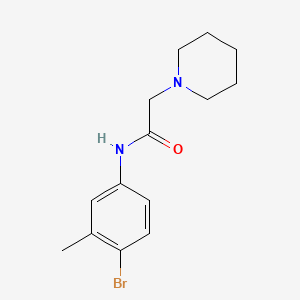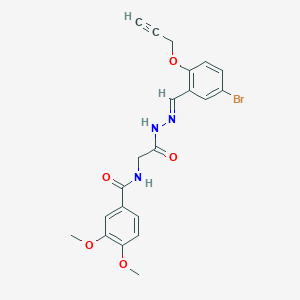![molecular formula C14H13FN2OS B11955577 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)
1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorophenyl group and a methylthiophenyl group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea typically involves the reaction of 4-fluoroaniline with 4-(methylthio)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-N’-[4-(methylthio)phenyl]urea
- N-(4-bromophenyl)-N’-[4-(methylthio)phenyl]urea
- N-(4-fluorophenyl)-N’-[4-(methylsulfonyl)phenyl]urea
Uniqueness
N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea is unique due to the presence of both a fluorophenyl and a methylthiophenyl group. This combination may impart distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H13FN2OS |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C14H13FN2OS/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H2,16,17,18) |
Clé InChI |
KIWFPXVFLRMXHP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)


